Z-D-Lys(Fmoc)-OH

Description

BenchChem offers high-quality Z-D-Lys(Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-D-Lys(Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

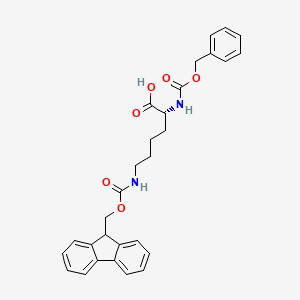

Structure

3D Structure

Properties

IUPAC Name |

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKKPRSYVVUBTR-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Utility of Z-D-Lys(Fmoc)-OH

Abstract: This guide provides a comprehensive technical overview of Nα-benzyloxycarbonyl-Nε-(9-fluorenylmethoxycarbonyl)-D-lysine, abbreviated as Z-D-Lys(Fmoc)-OH. This specialized amino acid derivative is a cornerstone in advanced peptide synthesis, enabling the construction of complex, non-linear, and site-specifically modified peptides. The core utility of this molecule lies in the orthogonal stability of its two distinct amine-protecting groups—the Z and Fmoc moieties. We will dissect its chemical structure, elucidate the principle of orthogonal protection that governs its reactivity, detail its strategic applications in synthetic workflows, and provide essential data on its properties and handling. This document is intended for researchers, chemists, and professionals in drug development who require a sophisticated understanding of advanced building blocks for peptide and protein engineering.

Core Chemical Identity and Physicochemical Properties

Z-D-Lys(Fmoc)-OH is a derivative of the D-enantiomer of lysine, where the alpha-amino (Nα) and epsilon-amino (Nε) groups are masked with chemically distinct protecting groups. This dual protection is fundamental to its application in multi-step, site-selective chemical manipulations.

-

IUPAC Name: (2R)-2-{[(benzyloxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid.[1]

-

Common Synonyms: Nα-Z-Nε-Fmoc-D-lysine, Cbz-D-Lys(Fmoc)-OH

-

Molecular Formula: C₂₉H₃₀N₂O₆.[1]

-

Stereochemistry: The designation 'D' indicates that the stereocenter at the alpha-carbon has the (R) configuration.

The structure consists of three key components:

-

D-Lysine Backbone: A six-carbon amino acid chain with a carboxylic acid terminus and two amino groups.

-

Nα-Z (Benzyloxycarbonyl) Group: This group protects the alpha-amino function, the site of peptide bond formation in the main chain. It is notably stable to the basic conditions used in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

-

Nε-Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This group protects the side-chain amino function. Its lability to mild bases like piperidine makes it the reactive handle for side-chain modifications within an Fmoc-SPPS workflow.

Physicochemical Data Summary

The following table summarizes the key computed properties of Z-D-Lys(Fmoc)-OH.

| Property | Value | Source |

| Molecular Weight | 502.6 g/mol | [1] |

| Exact Mass | 502.21038668 Da | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Rotatable Bonds | 13 | [1] |

| Topological Polar Surface Area | 114 Ų | [1] |

| XLogP3 | 5 | [1] |

The Principle of Orthogonal Protection

The paramount feature of Z-D-Lys(Fmoc)-OH is the orthogonality of its protecting groups. In synthetic chemistry, orthogonality refers to the ability to remove one class of protecting groups in the presence of another without affecting the second group. This principle allows for precise, stepwise chemical modifications at different locations within the same molecule.

The deprotection conditions for the Z and Fmoc groups are mutually exclusive:

-

Fmoc Group Removal: The Fmoc group is labile to secondary amines. In SPPS, it is routinely cleaved using a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][3] This reaction is rapid, typically completing within minutes at room temperature, and leaves acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Z) protecting groups intact.

-

Z Group Removal: The Z group is highly stable to the basic conditions used for Fmoc removal. It is typically cleaved under reductive conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst) or by treatment with strong acids such as hydrogen bromide (HBr) in acetic acid.

This differential stability is the cornerstone of its utility, enabling chemists to "unmask" either the Nα or Nε amine at will to perform subsequent chemical reactions.

Strategic Applications in Synthesis

The unique structure of Z-D-Lys(Fmoc)-OH opens avenues for creating highly complex biomolecules that are inaccessible with standard linear synthesis techniques.

Synthesis of Branched and Dendrimeric Peptides

Branched peptides, which are crucial for developing multi-antigenic vaccines, drug delivery vehicles, and multivalent ligands, are a primary application.[4] The lysine side chain serves as an anchor point for a secondary peptide chain.

Experimental Workflow: Branched Peptide Synthesis

-

Main Chain Elongation: The peptide's main chain is assembled on a solid support using a standard synthesis strategy (e.g., Boc-SPPS). Z-D-Lys(Fmoc)-OH is incorporated at the desired branching point. The Nα-Z group acts as the temporary protecting group for this main chain elongation.

-

Selective Side-Chain Deprotection: Once the main chain is complete, the resin-bound peptide is treated with 20% piperidine in DMF. This selectively removes the Fmoc group from the lysine side chain, exposing a free ε-amino group while the main chain remains fully protected.

-

Branch Synthesis: A second peptide chain is synthesized, starting from the newly exposed ε-amino group, using standard Fmoc-SPPS cycles.

-

Final Cleavage and Global Deprotection: Upon completion of the branch synthesis, the entire branched peptide is cleaved from the resin, and all remaining protecting groups (including the Nα-Z group) are removed simultaneously, typically using a strong acid cocktail (e.g., HF or TFMSA for Boc-SPPS) or via hydrogenolysis for the Z group followed by acid cleavage from the resin.

Site-Specific Labeling and Conjugation

Z-D-Lys(Fmoc)-OH is an invaluable tool for introducing probes, labels (e.g., fluorophores, biotin), or cytotoxic drugs at a specific internal position of a peptide. The workflow is similar to that for branched peptides, but instead of synthesizing a second peptide chain, a single molecule of interest is conjugated to the deprotected ε-amino group of the lysine side chain. This method ensures a homogenous product with a well-defined attachment site, which is critical for reliable biological assays and targeted drug delivery.

Analytical Characterization

Confirmation of the structure and purity of Z-D-Lys(Fmoc)-OH relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (¹H NMR): While specific spectra are not always available in public databases, the proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the Z and Fmoc groups (typically in the range of 7.2-7.8 ppm), alongside signals for the aliphatic protons of the lysine backbone.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition, matching the expected exact mass of 502.210 Da.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the compound, which is typically ≥98% for synthetic applications.

Synthesis and Safe Handling

General Synthetic Outline

The synthesis of Z-D-Lys(Fmoc)-OH requires a multi-step protection strategy starting from D-lysine. A plausible, though simplified, route involves:

-

Protection of the α-amino group of D-lysine with a benzyl chloroformate reagent to install the Z group.

-

Subsequent reaction of the resulting Z-D-Lys-OH with an activated Fmoc derivative (e.g., Fmoc-OSu or Fmoc-Cl) under basic conditions to selectively acylate the ε-amino group.

-

Purification via crystallization or chromatography to yield the final product.

The specific conditions and order of steps are critical to avoid side reactions and ensure high purity.

Handling and Storage Protocols

As a laboratory chemical, Z-D-Lys(Fmoc)-OH should be handled in accordance with good industrial hygiene and safety practices.[6]

-

Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is mandatory. Operations that may generate dust should be performed in a fume hood or well-ventilated area.[6]

-

Storage Conditions: The compound should be stored in a cool, dry place, typically at 2-8°C.[5] It should be kept in a tightly sealed container, protected from light and moisture to prevent degradation.

-

Safety Profile: The compound is not classified as hazardous. However, as with all fine chemicals, direct contact with skin and eyes should be avoided, and dust inhalation should be prevented.

Conclusion

Z-D-Lys(Fmoc)-OH represents a sophisticated and powerful building block for modern peptide chemistry. Its utility is defined by the elegant principle of orthogonal protection, which provides chemists with precise control over site-specific modifications. By enabling the construction of branched peptides, dendrimers, and specifically labeled conjugates, this reagent is indispensable for advancing research in drug delivery, immunology, and diagnostics. A thorough understanding of its structure and reactivity is essential for any scientist aiming to push the boundaries of peptide design and synthesis.

References

- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-Lys(Fmoc)-OH in Peptide Synthesis.

- BenchChem. (2025). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.

- Aapptec Peptides. Boc-D-Lys(Fmoc)-OH [115186-31-7].

-

National Center for Biotechnology Information. (n.d.). Z-D-Lys(Fmoc)-OH. PubChem Compound Database. Available at: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis.

- BenchChem. (2025). An In-depth Technical Guide to Fmoc-Lys(Fmoc)-OH: Properties and Applications.

- CEM Corporation. (2020). Safety Data Sheet Fmoc-Lys(Fmoc)-OH.

Sources

An In-depth Technical Guide to Z-D-Lys(Fmoc)-OH: Chemical Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and structure with high fidelity. Among the vast arsenal of protected amino acids, Z-D-Lys(Fmoc)-OH, a derivative of D-lysine, presents a unique combination of protecting groups that offers researchers significant advantages in the design and synthesis of complex peptides. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Z-D-Lys(Fmoc)-OH, offering insights into its strategic use in modern peptide chemistry.

This compound incorporates two critical protecting groups: the benzyloxycarbonyl (Z) group on the α-amino group and the 9-fluorenylmethoxycarbonyl (Fmoc) group on the ε-amino group of the D-lysine side chain. This orthogonal protection scheme allows for the selective deprotection of either amino group, enabling the synthesis of branched peptides, the attachment of labels or other moieties to the lysine side chain, and the incorporation of a D-amino acid to enhance proteolytic stability.

Core Chemical and Physical Properties

Z-D-Lys(Fmoc)-OH is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid | [1] |

| Molecular Formula | C₂₉H₃₀N₂O₆ | [1][2] |

| Molecular Weight | 502.6 g/mol | [1] |

| Melting Point | 110-120 °C (for L-isomer, Fmoc-Lys(Z)-OH) | |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. | [4] |

| Storage | 2-8°C, sealed storage, away from moisture. | [5][6] |

Note: The melting point provided is for the L-isomer, which is expected to be very similar to that of the D-isomer.

The Strategic Advantage of Orthogonal Protection

The utility of Z-D-Lys(Fmoc)-OH in peptide synthesis stems from the orthogonal nature of its Z and Fmoc protecting groups. Orthogonality in this context means that one protecting group can be removed under conditions that do not affect the other, allowing for selective chemical manipulations at different sites within the molecule.

-

The Fmoc Group: The 9-fluorenylmethoxycarbonyl group is a base-labile protecting group. It is stable under acidic and neutral conditions but is readily cleaved by treatment with a mild base, typically a 20% solution of piperidine in dimethylformamide (DMF). This property is the cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS).

-

The Z Group: The benzyloxycarbonyl group is stable to the basic conditions used to remove the Fmoc group. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or by treatment with strong acids such as hydrogen bromide in acetic acid (HBr/AcOH).

This differential stability allows for two primary synthetic strategies when incorporating Z-D-Lys(Fmoc)-OH into a peptide chain:

-

Side-Chain Modification: The Fmoc group on the lysine side chain can be selectively removed on the solid support after the peptide chain has been assembled, allowing for the attachment of various functionalities, such as fluorescent labels, biotin, or even another peptide chain to create a branched structure.

-

N-Terminal Elongation in Solution-Phase Synthesis: In solution-phase peptide synthesis, the Z group can be retained as the N-terminal protecting group while the Fmoc group is removed to allow for further reactions at the side chain.

The presence of the D-lysine stereocenter is also a key feature, as the incorporation of D-amino acids into peptides can significantly increase their resistance to enzymatic degradation by proteases, thereby prolonging their in vivo half-life, a desirable characteristic for therapeutic peptides.

Synthesis of Z-D-Lys(Fmoc)-OH

While commercially available, understanding the synthesis of Z-D-Lys(Fmoc)-OH provides valuable insight into its chemistry. A common synthetic route involves a two-step protection of D-lysine.

Caption: Synthetic scheme for Z-D-Lys(Fmoc)-OH.

Step 1: Nα-Benzyloxycarbonylation

The synthesis typically begins with the selective protection of the α-amino group of D-lysine with benzyloxycarbonyl chloride (Z-Cl) under basic conditions. The reaction is usually carried out in an aqueous solution with a base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The pH must be carefully controlled to favor the reaction at the more nucleophilic α-amino group.

Step 2: Nε-Fluorenylmethoxycarbonylation

Following the protection of the α-amino group, the ε-amino group is then protected with 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu). This reaction is also performed under basic conditions, and the use of Fmoc-OSu ensures a high-yielding and clean reaction to afford the final product, Z-D-Lys(Fmoc)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Z-D-Lys(Fmoc)-OH is a valuable building block in Fmoc-based SPPS. Its incorporation into a growing peptide chain follows the standard coupling protocols.

Experimental Protocol: Coupling of Z-D-Lys(Fmoc)-OH in Fmoc-SPPS

This protocol outlines the manual coupling of Z-D-Lys(Fmoc)-OH to a resin-bound peptide with a free N-terminal amino group.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Z-D-Lys(Fmoc)-OH

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% solution in DMF

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

-

Amino Acid Activation: In a separate vial, dissolve Z-D-Lys(Fmoc)-OH (3 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Allow the mixture to pre-activate for 5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the Z-group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), repeat the coupling step.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

Caption: Workflow for coupling Z-D-Lys(Fmoc)-OH in SPPS.

Deprotection Strategies

The removal of the protecting groups from the fully assembled peptide is a critical final step.

Fmoc Group Removal

As mentioned, the Fmoc group is removed using a 20% solution of piperidine in DMF. This is typically performed on the solid support to allow for side-chain modifications.

Z Group Removal

The Z group is stable to the conditions of Fmoc-SPPS and is typically removed during the final cleavage of the peptide from the resin, often concurrently with other acid-labile side-chain protecting groups. However, if selective removal of the Z group is required while the peptide is still on a TFA-resistant resin, catalytic hydrogenation can be employed.

Protocol for Z-Group Deprotection (Hydrogenolysis):

-

Suspend the Z-protected peptide-resin in a suitable solvent such as DMF or methanol.

-

Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by HPLC until the starting material is consumed.

-

Filter off the catalyst and wash the resin.

It is important to note that this method is not compatible with peptides containing other reducible functional groups.

Analytical Characterization

The purity and identity of Z-D-Lys(Fmoc)-OH are typically confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

HPLC: Reversed-phase HPLC is used to assess the purity of the compound. A typical method would involve a C18 column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA). The compound should appear as a single major peak.

-

¹H NMR: The proton NMR spectrum of Z-D-Lys(Fmoc)-OH will show characteristic signals for the aromatic protons of the Z and Fmoc groups, the benzylic protons of the Z group, the methine and methylene protons of the Fmoc group, and the aliphatic protons of the lysine backbone and side chain.

Conclusion

Z-D-Lys(Fmoc)-OH is a highly versatile and valuable building block for the synthesis of complex peptides. Its orthogonal Z and Fmoc protecting groups provide researchers with the flexibility to perform selective chemical modifications, enabling the creation of branched peptides, the site-specific attachment of labels, and the incorporation of D-amino acids to enhance proteolytic stability. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel peptide-based therapeutics and research tools.

References

-

PubChem. Z-D-Lys(Fmoc)-OH. National Center for Biotechnology Information. [Link]

-

SpringerLink. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis. [Link]

-

ResearchGate. Preparation of Fmoc‐D‐Lys(Z)‐OH (21) and Fmoc‐D‐Lys(Alloc)‐OH (22). [Link]

-

National Center for Biotechnology Information. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

-

University of Cambridge. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Use of Fmoc-Lys(Dde)-OH. [Link]

-

Semantic Scholar. A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. [Link]

-

National Center for Biotechnology Information. High-performance liquid chromatographic determination of N-epsilon-(2-propenal)lysine in biological samples after derivatization with diethylethoxymethylenemalonate. [Link]

-

ACS Publications. An Isocratic High-Performance Liquid Chromatographic Method for Determining the Available Lysine in Foods. [Link]

-

Anaspec. Fmoc-D-Lys(Boc)-OH. [Link]

-

National Center for Biotechnology Information. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. [Link]

-

HELIX Chromatography. HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column. [Link]

-

Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

Royal Society of Chemistry. c4ob00297k1.pdf. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Lysine. [Link]

-

PubChem. Fmoc-Lys(Dde)-OH. National Center for Biotechnology Information. [Link]

-

J-Stage. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine1). [Link]

-

ResearchGate. Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. [Link]

- Google Patents. Method for determining the lysine content and the total protein content of protein-containing products.

-

Aapptec. Fmoc-D-Lys(Fmoc)-OH [75932-02-4]. [Link]

Sources

- 1. Z-D-Lys(Fmoc)-OH | C29H30N2O6 | CID 95565939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1864003-01-9 CAS MSDS (Z-D-LYS(FMOC)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

synthesis and purification of Z-D-Lys(Fmoc)-OH

An In-depth Technical Guide to the Synthesis and Purification of Nα-Z-Nε-Fmoc-D-lysine [Z-D-Lys(Fmoc)-OH]

Introduction

In the landscape of advanced peptide synthesis and drug development, the strategic use of orthogonally protected amino acids is paramount for constructing complex molecular architectures. Nα-Z-Nε-Fmoc-D-lysine, or Z-D-Lys(Fmoc)-OH, represents a highly specialized building block designed for such sophisticated applications. The incorporation of a D-enantiomer of lysine provides a crucial advantage by conferring resistance to enzymatic degradation, thereby enhancing the in vivo stability and therapeutic potential of the resulting peptide.

This guide provides a comprehensive technical overview of the . The core utility of this molecule lies in the orthogonal nature of its two protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the alpha-amino (Nα) position and the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the epsilon-amino (Nε) position. The Z group is classically removed under reductive conditions (e.g., hydrogenolysis), while the Fmoc group is labile to mild basic conditions, typically piperidine.[1] This differential reactivity allows for precise, sequential manipulation of the lysine's amino groups, enabling advanced synthetic strategies such as convergent peptide synthesis via fragment condensation, on-resin side-chain modification, and the creation of well-defined branched peptides.

Section 1: The Rationale of Orthogonal Protection

The success of complex peptide synthesis hinges on the ability to deprotect one functional group without affecting another—a concept known as orthogonality.[2] In Z-D-Lys(Fmoc)-OH, the Z and Fmoc groups are chosen for their distinct chemical labilities, which are central to their strategic application.

-

The Z (Benzyloxycarbonyl) Group: As a carbamate, the Z group is stable to both the acidic conditions used for Boc group removal and the basic conditions for Fmoc group removal. Its primary method of cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), a condition that leaves most other protecting groups, including Fmoc, intact.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[1][3] Its lability to secondary amines like piperidine allows for rapid and clean deprotection of the Nα-amino group during chain elongation under exceptionally mild conditions.[4] In the context of Z-D-Lys(Fmoc)-OH, its placement on the Nε-amino group allows for selective deprotection of the side chain while the peptide backbone remains anchored to a solid support and the Nα-terminus is protected by the Z group.

This orthogonal arrangement is a powerful tool for chemists, enabling site-specific modifications that are otherwise difficult to achieve.

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| Benzyloxycarbonyl | Z, Cbz | Catalytic Hydrogenolysis (H₂/Pd-C), strong acid (HBr/AcOH) | Stable to mild acid and base |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Mild base (20% piperidine in DMF)[4] | Stable to acid and hydrogenolysis |

| tert-butyloxycarbonyl | Boc | Moderate acid (Trifluoroacetic Acid - TFA)[1] | Stable to mild base and hydrogenolysis |

Diagram 1: Orthogonality of Z and Fmoc Groups on D-Lysine```dot

Caption: Reaction scheme for the synthesis of Z-D-Lys(Fmoc)-OH.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

-

Materials & Reagents:

-

Nα-Z-D-lysine (Z-D-Lys-OH)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

-

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Z-D-Lys-OH (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until all solids have dissolved. Cool the solution to 0 °C in an ice bath.

-

Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the stirring Z-D-Lys-OH solution over 30 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase of Dichloromethane:Methanol:Acetic Acid 90:8:2). The product should have a higher Rf value than the starting Z-D-Lys-OH.

-

Work-up - Quenching and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the dioxane. Dilute the remaining aqueous solution with water and cool to 0 °C. Carefully acidify the solution to a pH of ~2 using 1 M HCl. A white precipitate of the crude product should form.

-

Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Z-D-Lys(Fmoc)-OH as a white solid or viscous oil.

-

Section 3: Purification and Characterization

The crude product from the synthesis will contain unreacted starting materials, byproducts, and residual reagents. A robust purification strategy is essential to obtain Z-D-Lys(Fmoc)-OH of high purity (>98%) suitable for peptide synthesis.

Primary Purification: Flash Column Chromatography

Flash chromatography on silica gel is the most effective method for purifying the crude product. The significant difference in polarity between the starting material (more polar) and the desired product (less polar due to the hydrophobic Fmoc group) allows for efficient separation.

Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient system is recommended. Start with a non-polar solvent system (e.g., 1% acetic acid in dichloromethane) and gradually increase the polarity by adding methanol (e.g., gradient from 0% to 5% methanol).

-

Procedure:

-

Slurry pack a glass column with silica gel in the initial eluent.

-

Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and adsorb it onto a small amount of silica gel.

-

Dry-load the adsorbed sample onto the top of the column.

-

Elute the column with the gradient mobile phase, collecting fractions.

-

Analyze fractions by TLC to identify those containing the pure product.

-

Pool the pure fractions and remove the solvent under reduced pressure to yield the purified Z-D-Lys(Fmoc)-OH.

-

Purity Assessment and Characterization

The identity and purity of the final product must be rigorously confirmed.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of protected amino acids. [5] * Column: C18 analytical column.

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A shallow gradient, such as 10-90% B over 30 minutes, is recommended for good resolution. [5] * Detection: UV absorbance at 265 nm (for Fmoc) and 254 nm (for Z).

-

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of both the Z and Fmoc groups (typically in the range of 7.2-7.8 ppm), as well as the protons of the lysine backbone. [6] * Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound (C₃₆H₃₆N₂O₆, MW: 608.68 g/mol ).

-

Diagram 3: Purification and Analysis Workflow

Caption: Workflow for purification and quality control.

Section 4: Data Summary

Table 2: Physicochemical Properties of Z-D-Lys(Fmoc)-OH

| Property | Value |

| Chemical Formula | C₃₆H₃₆N₂O₆ |

| Molecular Weight | 608.68 g/mol |

| Appearance | White to off-white powder/solid [6] |

| Solubility | Soluble in DMF, Dichloromethane, Ethyl Acetate, DMSO [6] |

| Storage Temperature | 2-8°C recommended [6] |

Table 3: Representative Experimental Results (Hypothetical)

| Parameter | Result | Notes |

| Starting Material (Z-D-Lys-OH) | 10.0 g | --- |

| Crude Yield | 19.5 g (~90%) | May contain impurities and residual solvent. |

| Purified Yield | 15.3 g (~71%) | After flash column chromatography. |

| Final Purity (by RP-HPLC) | >98.5% | --- |

Conclusion

Z-D-Lys(Fmoc)-OH is a valuable, albeit specialized, reagent for the synthesis of complex peptides. Its unique orthogonal protecting group strategy provides chemists with the flexibility to perform selective chemical transformations at either the Nα-terminus or the Nε side chain of a D-lysine residue. The successful synthesis of this compound relies on a controlled Nε-acylation of Z-D-Lys-OH, followed by a meticulous purification process, primarily using flash column chromatography. Rigorous analytical characterization by HPLC, NMR, and MS is mandatory to ensure the high purity required for its application in modern drug discovery and development, where peptide stability and structural integrity are non-negotiable.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis. Ningbo Inno Pharmchem Co.,Ltd.

- BenchChem. Technical Support Center: Purification of Fmoc-Lys(Fmoc)-OH Containing Peptides. BenchChem.

- BenchChem. A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis. BenchChem.

- Springer Nature. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. National Institutes of Health.

- ResearchGate. Preparation of Fmoc‐D‐Lys(Z)‐OH (21) and Fmoc‐D‐Lys(Alloc)‐OH (22). ResearchGate.

- Custom Peptide Synthesis Blog. Understanding the Synthesis and Use of Fmoc-Lys(Dde)-OH. Custom Peptide Synthesis Blog.

- AAPPTec Peptides. Fmoc-Lys(Boc)-OH [71989-26-9]. Aapptec Peptides.

- Sigma-Aldrich. Fmoc-lys(z)-oh. Sigma-Aldrich.

- ResearchGate. Synthesis of Fmoc-Lys(Dmaoc)-OH 1. ResearchGate.

- ChemPep. 159610-89-6 | Fmoc-Lys(N3)-OH. ChemPep.

- BenchChem. An In-depth Technical Guide to Fmoc-Lys(Fmoc)-OH: Properties and Applications. BenchChem.

Sources

An In-depth Technical Guide to Z-D-Lys(Fmoc)-OH: Properties, Application, and Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and therapeutic development, the precise assembly of amino acid sequences is paramount. The use of orthogonally protected amino acid derivatives is the cornerstone of successful Solid-Phase Peptide Synthesis (SPPS), enabling the creation of complex peptides with high fidelity. Among these crucial building blocks is Z-D-Lys(Fmoc)-OH, a d-lysine derivative featuring two distinct amine-protecting groups: the benzyloxycarbonyl (Z) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

This technical guide provides a comprehensive overview of Z-D-Lys(Fmoc)-OH, detailing its chemical properties, the strategic rationale for its dual-protection scheme, and its application in advanced peptide synthesis. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers with both the foundational knowledge and the practical insights required to effectively utilize this versatile reagent in their synthetic workflows. We will delve into the causality behind experimental choices, present a self-validating synthesis protocol, and ground all claims in authoritative references.

Core Properties of Z-D-Lys(Fmoc)-OH

A thorough understanding of the physicochemical properties of Z-D-Lys(Fmoc)-OH is essential for its proper handling, storage, and application in peptide synthesis. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1864003-01-9 | [1][2][3] |

| Molecular Formula | C₂₉H₃₀N₂O₆ | [2][3] |

| Molecular Weight | 502.6 g/mol | [2][4] |

| IUPAC Name | (2R)-2-{[(benzyloxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | [2] |

| Appearance | Typically a white to off-white powder | |

| Storage | Recommended at 2-8°C, protected from light and moisture | [5][6] |

The Strategic Advantage of Orthogonal Protection: Z and Fmoc Groups

The utility of Z-D-Lys(Fmoc)-OH in peptide synthesis stems from its orthogonal protection strategy, where two different protecting groups can be removed under distinct chemical conditions.[7] This allows for selective deprotection and modification of the lysine residue within a peptide sequence.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Fmoc group is a base-labile protecting group, typically removed using a solution of a secondary amine, such as 20% piperidine in N,N-dimethylformamide (DMF).[1][8] This mild deprotection condition is the hallmark of Fmoc-based SPPS, as it leaves acid-labile side-chain protecting groups and the resin linkage intact.[9][10] The Fmoc group in Z-D-Lys(Fmoc)-OH protects the ε-amino group of the lysine side chain.

-

The Z (Benzyloxycarbonyl) Group: The Z group, also known as Cbz, is a classic amino-protecting group that is stable to the basic conditions used for Fmoc removal.[2][11] It is, however, labile to strong acidic conditions (e.g., HBr in acetic acid) or catalytic hydrogenation (e.g., H₂/Pd).[2] In Z-D-Lys(Fmoc)-OH, the Z group protects the α-amino group.

This orthogonal arrangement is particularly useful for the synthesis of branched or cyclic peptides. For instance, a peptide chain can be elongated from the C-terminus, and at the desired position, the Fmoc group on the lysine side chain can be selectively removed to allow for the synthesis of a second peptide chain, creating a branched structure.

Below is a diagram illustrating the logical relationship of the orthogonal protection scheme.

Caption: Orthogonal deprotection strategy of Z-D-Lys(Fmoc)-OH.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a standard procedure for the incorporation of Z-D-Lys(Fmoc)-OH into a peptide sequence using manual Fmoc-SPPS. This protocol is designed to be self-validating through monitoring of the deprotection and coupling steps.

Materials and Reagents:

-

Z-D-Lys(Fmoc)-OH

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Kaiser test kit or other ninhydrin-based test

Workflow Diagram:

Caption: A typical Fmoc-SPPS cycle for amino acid incorporation.

Step-by-Step Methodology:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[12]

-

Drain the DMF.

-

-

Fmoc Deprotection (of the N-terminal amino acid on the resin):

-

Amino Acid Coupling (Incorporation of Z-D-Lys(Fmoc)-OH):

-

In a separate vial, dissolve Z-D-Lys(Fmoc)-OH (3-5 equivalents relative to the resin substitution) in a minimal amount of DMF.

-

Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and the base (e.g., DIPEA, 6-10 equivalents).

-

Allow the activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[1]

-

-

Monitoring the Coupling Reaction:

-

After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

-

Perform a Kaiser test. A negative result (beads remain yellow) indicates a complete coupling reaction. A positive result (beads turn blue) indicates the presence of unreacted free amines, and the coupling step should be repeated.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents.

-

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Z-D-Lys(Fmoc)-OH and the other chemicals involved in peptide synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile reagents like piperidine and DIPEA.[5][15]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[13][15] In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store Z-D-Lys(Fmoc)-OH in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5][6]

Conclusion

Z-D-Lys(Fmoc)-OH is a highly valuable building block for advanced peptide synthesis, particularly for the creation of non-linear peptide architectures. Its orthogonal protection scheme, leveraging the distinct chemical labilities of the Z and Fmoc groups, provides synthetic chemists with a powerful tool for site-selective modification of peptide chains. By understanding the core principles of its application and adhering to rigorous experimental protocols, researchers can effectively harness the capabilities of this reagent to advance their work in drug discovery, diagnostics, and fundamental scientific research. The insights and methodologies presented in this guide are intended to provide a solid foundation for the successful implementation of Z-D-Lys(Fmoc)-OH in your laboratory.

References

-

Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 95565939, Z-D-Lys(Fmoc)-OH. Retrieved from [Link]

-

UCSF Department of Chemistry (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

AAPPTec (n.d.). Safety Data Sheet: Fmoc-Lys(Fmoc)-OH. Retrieved from [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

-

CEM Corporation (2020). Safety Data Sheet: Fmoc-Lys(Fmoc)-OH. Retrieved from [Link]

-

AAPPTec (n.d.). Safety Data Sheet: Fmoc-Lys(N3)-OH. Retrieved from [Link]

-

AnaSpec (2021). Safety Data Sheet (SDS): Fmoc-Lys(Boc)-OH. Retrieved from [Link]

-

de la Torre, B. G., & Andreu, D. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 22(11), 1913. [Link]

-

PubChem (n.d.). Z-D-Lys(Fmoc)-OH. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis. Retrieved from [Link]

-

PubChem (n.d.). Z-D-Lys(Fmoc)-OH Computed Properties. Retrieved from [Link]

-

Chemistry For Everyone (2025, May 19). What Are Fmoc Protecting Groups? [Video]. YouTube. [Link]

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. 1864003-01-9 CAS MSDS (Z-D-LYS(FMOC)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. anaspec.com [anaspec.com]

- 7. biosynth.com [biosynth.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. peptide.com [peptide.com]

A Senior Application Scientist's Guide to the Solubility and Stability of Z-D-Lys(Fmoc)-OH

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Characterization

In the realm of peptide synthesis and drug development, the doubly protected amino acid derivative, Nα-Z-Nε-Fmoc-D-lysine (Z-D-Lys(Fmoc)-OH), serves as a crucial building block. Its unique orthogonal protection scheme, featuring the acid-stable, hydrogenolysis-labile benzyloxycarbonyl (Z) group and the base-labile fluorenylmethoxycarbonyl (Fmoc) group, allows for precise, regioselective chemical modifications. However, the successful incorporation of this reagent into any workflow—be it solid-phase peptide synthesis (SPPS) or solution-phase chemistry—is fundamentally governed by its solubility and stability.

Comprehensive public data on these parameters is often scarce, necessitating a robust in-house characterization to ensure process consistency, purity, and yield. This guide provides the foundational knowledge and actionable protocols to empower researchers to systematically evaluate the solubility and stability of Z-D-Lys(Fmoc)-OH, ensuring its optimal use in demanding synthetic applications.

Core Physicochemical Properties

Understanding the molecule's intrinsic properties is the first step in predicting its behavior.

-

Structure: The molecule possesses a carboxylic acid, two bulky, hydrophobic protecting groups (Z and Fmoc), and a lysine backbone. This structure results in poor aqueous solubility but good solubility in polar aprotic organic solvents.[3][4]

-

Predicted pKa: The carboxylic acid group has a predicted pKa of approximately 3.97, indicating it will be ionized (negatively charged) at neutral pH.[2]

Solubility Profile: A Quantitative Approach

Simply knowing a compound is "soluble" is insufficient for process development. Quantitative solubility data is essential for preparing stock solutions, ensuring complete dissolution during reactions, and preventing precipitation. Polar aprotic solvents are typically the most effective for protected amino acids.[4][5]

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[6] It measures the concentration of a saturated solution after a prolonged equilibration period, providing a true thermodynamic value.[6][7][8]

Objective: To determine the equilibrium solubility of Z-D-Lys(Fmoc)-OH in various solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of Z-D-Lys(Fmoc)-OH solid to several vials (e.g., 10 mg to 1 mL of solvent). A visible excess of solid must remain to ensure saturation.[8]

-

Solvent Addition: Add a precise volume of the test solvent (e.g., DMF, NMP, DCM, THF, Acetonitrile) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.[8][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet all undissolved solid.[7]

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilution: Immediately dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method against a calibration curve prepared from known standards of Z-D-Lys(Fmoc)-OH.[7][10]

Example Solubility Data Table

The following table presents representative data that one might obtain from such an experiment. Actual values must be determined empirically.

| Solvent | Category | Temperature (°C) | Example Solubility (mg/mL) | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | > 200 | Very high solubility; common for peptide synthesis.[3] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 25 | > 200 | Excellent solvent, similar to DMF.[3][4] |

| Dichloromethane (DCM) | Chlorinated | 25 | ~50 - 100 | Good solubility for reactions. |

| Tetrahydrofuran (THF) | Ether | 25 | ~20 - 40 | Moderate solubility. |

| Acetonitrile (ACN) | Polar Aprotic | 25 | ~5 - 15 | Lower solubility, often used in HPLC mobile phases. |

| Methanol (MeOH) | Polar Protic | 25 | ~10 - 20 | Moderate solubility.[11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 200 | High solubility, but can complicate workups.[11][12] |

| Water | Aqueous | 25 | < 0.1 | Practically insoluble. |

Stability Profile: Ensuring Molecular Integrity

Z-D-Lys(Fmoc)-OH has two primary points of potential degradation: the base-labile Fmoc group and the Z group, which is susceptible to hydrogenolysis.[13][14][15] Understanding its stability under various chemical and physical stresses is crucial for defining storage conditions, reaction parameters, and shelf-life.

A Forced Degradation Study is the most effective way to identify potential degradation pathways and establish a stability-indicating analytical method .[16][17][18] Such a method must be able to resolve the parent compound from all potential degradation products.[19]

Potential Degradation Pathways

Caption: Potential degradation pathways for Z-D-Lys(Fmoc)-OH.

Protocol for a Forced Degradation Study

Objective: To assess the stability of Z-D-Lys(Fmoc)-OH under various stress conditions and validate the analytical method's stability-indicating capabilities. The industry-accepted target for degradation is 5-20%.[16][20]

Methodology:

-

Stock Solution: Prepare a stock solution of Z-D-Lys(Fmoc)-OH in a suitable solvent (e.g., 1 mg/mL in acetonitrile).[21]

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.[21]

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature (Fmoc cleavage is rapid).[22]

-

Oxidation: Add 3% H₂O₂. Incubate at room temperature.

-

Thermal: Incubate the stock solution at 80°C in a controlled oven.[21]

-

Photolytic: Expose the stock solution to a calibrated light source (UV/Vis) as per ICH Q1B guidelines.[21]

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Quench the acid and base hydrolysis samples by neutralizing them with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples, including an unstressed control, using a developed HPLC-DAD method.[23][24]

-

Monitor: Track the decrease in the peak area of the parent compound.

-

Detect: Look for the appearance of new peaks corresponding to degradation products.

-

Mass Balance: Ensure the total peak area (parent + degradants) remains relatively constant (typically 90-110%) to confirm that all major products are detected.[18]

-

Example Stability-Indicating HPLC Method

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 30% to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: Diode-Array Detector (DAD) at 265 nm (for Fmoc) and 254 nm (for Z)

-

Column Temperature: 40°C

Workflow for Stability Assessment

Caption: Experimental workflow for a forced degradation study.

Practical Recommendations and Best Practices

-

Storage: Based on its stability profile, Z-D-Lys(Fmoc)-OH should be stored in a cool (2-8°C), dark place, and protected from moisture.

-

Dissolution: When preparing solutions, always add the solid to the solvent and use sonication or vortexing to aid dissolution, especially for concentrations approaching the solubility limit.

-

Handling in SPPS: Given the extreme base lability of the Fmoc group, exposure to basic conditions (other than the dedicated deprotection step with piperidine) should be strictly avoided. The Z group is stable to the standard TFA cleavage cocktail used in Boc-chemistry and the piperidine used in Fmoc-chemistry, confirming its orthogonality.[13][14][25]

Conclusion

A thorough, data-driven understanding of the solubility and stability of Z-D-Lys(Fmoc)-OH is not an academic exercise; it is a prerequisite for robust and reproducible synthetic chemistry. By employing systematic methodologies like the shake-flask method for solubility and forced degradation studies for stability, researchers can preemptively address potential challenges, optimize reaction conditions, and ensure the quality and integrity of their final products. The protocols and insights provided in this guide serve as a blueprint for this critical characterization.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. Retrieved January 19, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]

-

A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. (2024). Journal of Peptide Science. Retrieved January 19, 2026, from [Link]

-

The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. (2025). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 19, 2026, from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 19, 2026, from [Link]

-

How do you perform the shake flask method to determine solubility?. (2017). Quora. Retrieved January 19, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved January 19, 2026, from [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Retrieved January 19, 2026, from [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved January 19, 2026, from [Link]

-

Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. Retrieved January 19, 2026, from [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 19, 2026, from [Link]

-

SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Development of a Stability-Indicating Reverse-phase HPLC Method for M1 Peptide Extracts. (n.d.). Drake University. Retrieved January 19, 2026, from [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 19, 2026, from [Link]

-

Amino Acid solubility question. (2017). Reddit. Retrieved January 19, 2026, from [Link]

-

Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. (1989). J-STAGE. Retrieved January 19, 2026, from [Link]

-

Thermal Cleavage of the Fmoc Protection Group. (n.d.). CHIMIA. Retrieved January 19, 2026, from [Link]

-

Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Development and validation of a stability indicating HPLC-DAD method for the determination of the peptide stigmurin. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Stability of Amino Protecting Groups. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

-

An effective organic solvent system for the dissolution of amino acids. (1996). PubMed. Retrieved January 19, 2026, from [Link]

-

Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Chemical Society. Retrieved January 19, 2026, from [Link]

-

Z-D-Lys(Fmoc)-OH. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

- 1. Z-D-Lys(Fmoc)-OH | C29H30N2O6 | CID 95565939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1864003-01-9 CAS MSDS (Z-D-LYS(FMOC)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. quora.com [quora.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. onyxipca.com [onyxipca.com]

- 19. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 22. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 23. drake.edu [drake.edu]

- 24. researchgate.net [researchgate.net]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

A-Senior-Application-Scientist-s-Guide-to-Z-D-Lys-Fmoc--OH-in-Advanced-Peptide-Synthesis

Introduction-An-Orthogonal-Approach-to-Complex-Peptide-Design

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor relies on the strategic use of protecting groups, temporary shields that prevent unwanted side reactions at reactive sites.[1][2] The concept of "orthogonality" is central to this strategy, referring to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of synthesis.[3][4][5] This guide delves into the mechanism and application of a particularly versatile building block, Z-D-Lys(Fmoc)-OH. This derivative of lysine, an amino acid with a primary amine on its side chain, embodies the principles of orthogonal protection, offering researchers exquisite control over the construction of complex and modified peptides.

The strategic placement of two distinct protecting groups on Z-D-Lys(Fmoc)-OH—the benzyloxycarbonyl (Z) group on the α-amino group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the ε-amino group of the side chain—provides a powerful tool for sophisticated peptide design.[3][6] Furthermore, the incorporation of the D-enantiomer of lysine introduces unique structural and biological properties to the final peptide.[7][8][9] This guide, intended for researchers and drug development professionals, will provide an in-depth exploration of the core principles governing the use of Z-D-Lys(Fmoc)-OH, from its fundamental mechanism of action to practical, field-proven protocols.

Core-Principles-The-Triad-of-Functionality-in-Z-D-Lys-Fmoc--OH

The efficacy of Z-D-Lys(Fmoc)-OH in peptide synthesis stems from the interplay of its three key structural features: the Z-group, the Fmoc-group, and the D-configuration of the lysine backbone. Understanding the individual roles of these components is crucial to harnessing the full potential of this reagent.

The-Z-Group-A-Classic-Yet-Robust-Shield-for-the-α-Amine

The benzyloxycarbonyl (Z) group is a well-established protecting group for amines in peptide synthesis.[6] Its primary function in Z-D-Lys(Fmoc)-OH is to protect the α-amino group, the site of peptide bond formation during chain elongation. The Z-group is notably stable under the basic conditions used for Fmoc-group removal, a key aspect of its orthogonality.[1][6]

Deprotection of the Z-group is typically achieved under reductive conditions, most commonly through catalytic hydrogenation (e.g., H₂/Pd), or by using strong acids such as HBr in acetic acid.[6] This distinct removal chemistry allows for the selective unmasking of the α-amino group without affecting the Fmoc-protected side chain, a critical feature for certain synthetic strategies.

The-Fmoc-Group-Base-Labile-Protection-for-Side-Chain-Manipulation

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[10][11] In Z-D-Lys(Fmoc)-OH, it protects the ε-amino group of the lysine side chain. The Fmoc group is cleaved under mild basic conditions, typically using a solution of a secondary amine like piperidine in an organic solvent such as dimethylformamide (DMF).[10][12]

This base-lability is orthogonal to the conditions required to remove the Z-group, providing the synthetic chemist with the ability to selectively deprotect the lysine side chain while the peptide backbone remains protected.[3][13] This allows for a variety of modifications at the lysine side chain, such as the attachment of labels, branching of the peptide chain, or the introduction of other functional moieties.[14][15]

The-D-Configuration-Enhancing-Stability-and-Modulating-Bioactivity

The incorporation of D-amino acids, the non-natural mirror images of the common L-amino acids, into peptide sequences can confer significant advantages.[7][16][17] Peptides containing D-amino acids are generally more resistant to degradation by proteases, enzymes that specifically recognize and cleave peptide bonds between L-amino acids.[7][8][17] This increased stability can lead to a longer biological half-life, a desirable property for therapeutic peptides.[7][17]

Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, which can alter its binding affinity to biological targets and modulate its overall activity.[7][8][9] The use of Z-D-Lys(Fmoc)-OH, therefore, not only provides synthetic versatility but also allows for the rational design of peptides with enhanced stability and tailored biological profiles.

Mechanism-of-Action-in-Peptide-Synthesis-A-Step-by-Step-Walkthrough

The utility of Z-D-Lys(Fmoc)-OH is best understood by examining its behavior within the context of a typical solid-phase peptide synthesis (SPPS) cycle. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[18][19]

Step-1-Resin-Preparation-and-First-Amino-Acid-Coupling

The synthesis begins with a solid support, typically a resin functionalized with a linker molecule.[18][19] The first amino acid, which will become the C-terminus of the final peptide, is coupled to this linker.

Step-2-Peptide-Chain-Elongation-The-Coupling-Reaction

With the first amino acid attached to the resin, the peptide chain is elongated by sequentially adding the subsequent amino acids in the desired sequence. This process involves two key steps in each cycle: deprotection and coupling.

When Z-D-Lys(Fmoc)-OH is to be incorporated into the peptide chain, its free carboxyl group is activated using a coupling reagent. A wide array of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium and aminium salts such as HBTU, HATU, and PyBOP.[2][20][21][22][23] These reagents react with the carboxylic acid to form a highly reactive intermediate, which then readily reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[2][21]

Experimental-Protocol-Standard-Coupling-of-Z-D-Lys-Fmoc--OH-in-Fmoc-SPPS

-

Resin Preparation: The resin-bound peptide with a free N-terminal amine is swelled in an appropriate solvent, typically DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Z-D-Lys(Fmoc)-OH (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution to facilitate the activation.

-

Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature to ensure complete coupling.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

Step-3-Orthogonal-Deprotection-Unmasking-the-Reactive-Sites

The true power of Z-D-Lys(Fmoc)-OH lies in the ability to selectively remove either the Z-group or the Fmoc-group.

-

Fmoc-Group Removal for Side-Chain Modification: To modify the lysine side chain, the Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF.[24][25] This exposes the ε-amino group, which can then be reacted with a variety of molecules, such as fluorescent dyes, biotin, or another peptide chain to create branched structures.[14]

-

Z-Group Removal for Peptide Elongation (in Solution Phase): While less common in standard Fmoc-SPPS, if Z-D-Lys(Fmoc)-OH were used as the N-terminal residue in a solution-phase synthesis, the Z-group would be removed via catalytic hydrogenation to allow for further chain elongation.

Step-4-Final-Cleavage-and-Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed. In a typical Fmoc-based strategy, this is achieved by treating the resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers to prevent side reactions.[26][27]

Visualizing-the-Mechanism-Diagrammatic-Representations

To further clarify the processes described above, the following diagrams illustrate the key molecular transformations.

Caption: Molecular structure of Z-D-Lys(Fmoc)-OH.

Caption: Peptide bond formation with Z-D-Lys(Fmoc)-OH.

Caption: Orthogonal deprotection of Z-D-Lys(Fmoc)-OH.

Quantitative-Data-and-Performance-Metrics

The efficiency of peptide synthesis is often evaluated based on coupling yields and the purity of the final product. While specific yields can vary depending on the peptide sequence and synthesis conditions, the use of high-quality reagents like Z-D-Lys(Fmoc)-OH is critical for achieving optimal results.

| Parameter | Typical Value/Observation | Significance |

| Coupling Efficiency | >99% | High coupling efficiency is essential to minimize the formation of deletion peptides (sequences missing one or more amino acids).[28] |

| Purity of Crude Peptide | Variable, often >70% | The purity of the crude peptide before purification is a good indicator of the overall success of the synthesis. |

| Racemization | <1% | The use of appropriate coupling reagents and conditions minimizes the risk of racemization, which is the conversion of an amino acid from one enantiomer to the other.[2][21] |

Troubleshooting-and-Field-Proven-Insights

Even with well-established protocols, challenges can arise during peptide synthesis. Below are some common issues and expert recommendations:

-

Incomplete Coupling: If monitoring indicates incomplete coupling to the Z-D-Lys(Fmoc)-OH residue, a second coupling step (double coupling) can be performed before proceeding to the next cycle.

-

Side Reactions during Deprotection: The choice of scavengers in the final cleavage cocktail is critical to prevent side reactions, particularly with sensitive amino acids like tryptophan or methionine.

-

Aggregation: For long or hydrophobic peptides, aggregation can hinder coupling efficiency. Using specialized resins or solvents can help to mitigate this issue.

Conclusion-A-Versatile-Tool-for-Advanced-Peptide-Synthesis

Z-D-Lys(Fmoc)-OH stands as a testament to the power of strategic protecting group chemistry in modern peptide synthesis. Its unique combination of an acid/reductively-labile Z-group, a base-labile Fmoc-group, and a stability-enhancing D-amino acid backbone provides researchers with a versatile and powerful tool for the construction of complex and functionally diverse peptides. By understanding the core principles of its mechanism of action and employing robust, field-proven protocols, scientists and drug development professionals can leverage the unique advantages of Z-D-Lys(Fmoc)-OH to push the boundaries of peptide-based therapeutics and diagnostics.

References

- LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?

- GenScript. Terminology of Antibody Drug for Fmoc Deprotection.

- Aapptec Peptides. Amino Acid Sidechain Deprotection.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Frontiers. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems.

- Methods for Removing the Fmoc Group.

- CD Formulation. D-Amino Acid-Containing Peptide Synthesis.

- UCI Department of Chemistry. (2020, March 17).

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- PubMed. (2024, January 5).

- Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In M. O. Guler (Ed.), Peptide-based Biomaterials (pp. 174-216). The Royal Society of Chemistry.

- Let's Talk Academy. (2025, June 12). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance.

- Biosynth. Protecting Groups in Peptide Synthesis.

- Overview of Solid Phase Peptide Synthesis (SPPS).

- Aapptec Peptides. Coupling Reagents.

- ACS Omega. (2024, January 5).

- Chem-Impex. Fmoc-D-Lys(2-Cl-Z)-OH.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis.

- Aapptec Peptides. Fmoc-Lys(Boc)-OH [71989-26-9].

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Sigma-Aldrich. Peptide Coupling Reagents Guide.

- Amino Acid Deriv

- Benchchem. Common side reactions with Boc-D-Lys-OH in peptide synthesis.

- CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide.

- (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.

- ResearchGate. A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH).

- Wikipedia. Peptide synthesis.

- AAPPTEC. Coupling Reagents for Solid Phase Peptide Synthesis Archives.

- Benchchem. A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- University of Calgary. Ch27 : Peptide synthesis.

- Chem-Impex. Fmoc-Lys-OH·HCl.

- Sigma-Aldrich. Fmoc- D -Lys(Boc)-OH 98 92122-45-7.

- ChemicalBook. (2019, November 4).

- NIH. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.

- ChemPep. 159610-89-6 | Fmoc-Lys(N3)-OH.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. lifetein.com [lifetein.com]

- 8. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 9. books.rsc.org [books.rsc.org]

- 10. genscript.com [genscript.com]

- 11. youtube.com [youtube.com]

- 12. renyi.hu [renyi.hu]

- 13. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 17. letstalkacademy.com [letstalkacademy.com]

- 18. bachem.com [bachem.com]

- 19. chemistry.du.ac.in [chemistry.du.ac.in]

- 20. peptide.com [peptide.com]

- 21. bachem.com [bachem.com]

- 22. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 23. peptide.com [peptide.com]

- 24. chem.uci.edu [chem.uci.edu]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. peptide.com [peptide.com]

- 27. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data of Z-D-Lys(Fmoc)-OH (NMR, mass spectrometry)

An In-depth Technical Guide to the Spectroscopic Characterization of Z-D-Lys(Fmoc)-OH

For researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry, the precise structural verification of protected amino acids is paramount. This guide provides a detailed examination of the spectroscopic data for Z-D-Lys(Fmoc)-OH, a critical building block in the synthesis of complex peptides. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the methodologies and the scientific rationale behind the characterization process, ensuring both technical accuracy and practical, field-proven insights.

Introduction to Z-D-Lys(Fmoc)-OH